
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a chlorophenyl group in the structure of this compound imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with ethylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions. The reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential as a therapeutic agent for the treatment of various diseases. Its pharmacological properties, such as anti-inflammatory and analgesic effects, are being investigated in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chlorophenyl)-5-methylmorpholine: This compound is structurally similar to 2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine but lacks the ethyl group. It exhibits similar chemical and biological properties but may differ in terms of potency and selectivity.
2-(4-Chlorophenyl)-5-ethyl-5-methylmorpholine: This compound has a similar structure but with the chlorine atom positioned at the 4-position of the phenyl ring. The change in position can affect the compound’s reactivity and biological activity.
2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine: This compound contains a bromine atom instead of chlorine. The presence of bromine can influence the compound’s chemical properties and interactions with biological targets.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenyl group, along with the ethyl and methyl substituents on the morpholine ring, imparts distinct chemical and biological properties to the compound. These unique features make it a valuable tool in scientific research and various industrial applications.
Propiedades
Fórmula molecular |
C13H18ClNO |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C13H18ClNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3 |
Clave InChI |
YRALTLQYLLJUMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(CN1)C2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


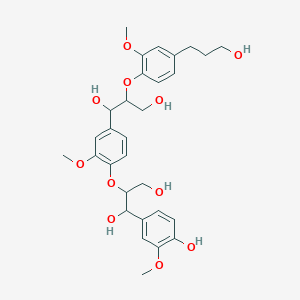
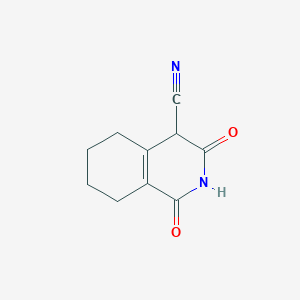


![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
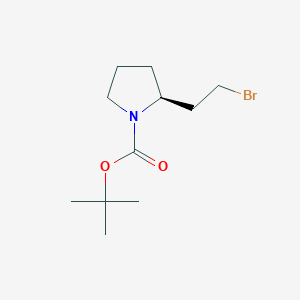

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
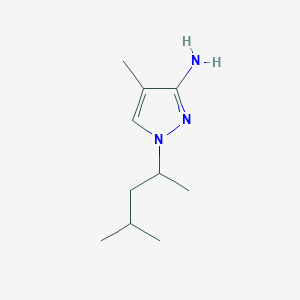
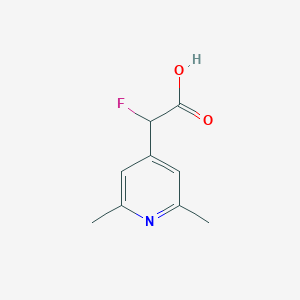

![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)


